

# Pharmacological Profile of Linerixibat (GSK2330672): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Linerixibat |           |  |  |
| Cat. No.:            | B607791     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Linerixibat (formerly GSK2330672) is a potent, orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). Developed by GlaxoSmithKline, Linerixibat is under investigation for the treatment of cholestatic pruritus, a debilitating symptom associated with primary biliary cholangitis (PBC). By blocking the reabsorption of bile acids in the terminal ileum, Linerixibat interrupts their enterohepatic circulation, leading to a reduction in systemic bile acid levels, which are implicated as key pruritogens. This guide provides a comprehensive overview of the pharmacological profile of Linerixibat, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, supported by data from preclinical and clinical studies.

#### **Mechanism of Action**

**Linerixibat** exerts its pharmacological effect through the selective inhibition of the ileal bile acid transporter (IBAT), a protein primarily expressed on the apical membrane of enterocytes in the terminal ileum. IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestinal lumen back into the portal circulation, a process critical for maintaining the bile acid pool.

By inhibiting IBAT, **Linerixibat** effectively blocks this reabsorption, leading to:



- Increased fecal excretion of bile acids.
- Reduced return of bile acids to the liver via the portal vein.
- Decreased serum concentrations of total bile acids.

The reduction in systemic bile acid levels is the primary mechanism through which **Linerixibat** is thought to alleviate cholestatic pruritus. Elevated circulating bile acids are considered key pruritogens in cholestatic conditions, although the precise molecular mechanisms of itch induction are still being elucidated. It is hypothesized that bile acids activate various signaling pathways in sensory neurons, leading to the sensation of itch.

## Signaling Pathway of Cholestatic Pruritus and Linerixibat's Point of Intervention

The following diagram illustrates the proposed signaling pathway in cholestatic pruritus and the mechanism of action of **Linerixibat**. In cholestasis, impaired bile flow leads to the accumulation of bile acids in the systemic circulation. These bile acids are believed to contribute to pruritus through direct or indirect mechanisms, potentially involving the activation of G-protein coupled receptors like TGR5 on sensory neurons and the stimulation of autotaxin, which in turn generates lysophosphatidic acid (LPA), another potent pruritogen. **Linerixibat** intervenes at the level of the enterohepatic circulation of bile acids.





Click to download full resolution via product page

**Caption:** Mechanism of **Linerixibat** in Cholestatic Pruritus.



**Pharmacological Data** 

**In Vitro Potency** 

| Parameter | Value | Species | Assay System                                                                       | Reference |
|-----------|-------|---------|------------------------------------------------------------------------------------|-----------|
| IC50      | 42 nM | Human   | Apical Sodium-<br>Dependent Bile<br>Acid Transporter<br>(ASBT)<br>expressing cells | [1]       |

#### **Pharmacokinetics in Healthy Volunteers**

**Linerixibat** is designed for minimal systemic absorption to restrict its pharmacological action to the gastrointestinal tract. A study in healthy male volunteers characterized its pharmacokinetic profile following oral and intravenous administration.

| Parameter                        | Oral Administration          | Intravenous<br>Administration                              | Reference |
|----------------------------------|------------------------------|------------------------------------------------------------|-----------|
| Absolute Oral<br>Bioavailability | 0.05%                        | N/A                                                        | [2]       |
| Fraction Absorbed (fa)           | 0.167%                       | N/A                                                        | [2]       |
| Half-life (t1/2)                 | 6-7 hours                    | 0.8 hours                                                  | [2]       |
| Systemic Clearance (CL)          | N/A                          | 61.9 L/h                                                   | [3]       |
| Volume of Distribution (Vd)      | N/A                          | 16.3 L                                                     |           |
| Primary Route of Elimination     | >99% in feces<br>(unchanged) | ~80% biliary/fecal,<br>~20% renal (both<br>>90% unchanged) | _         |

Note: Specific Cmax, Tmax, and AUC values for different oral doses in healthy volunteers are not publicly available in detail.



#### **Pharmacodynamics**

The pharmacodynamic effects of **Linerixibat** are consistent with its mechanism of action.

| Biomarker                                   | Effect                                                  | Clinical Study    | Reference |
|---------------------------------------------|---------------------------------------------------------|-------------------|-----------|
| Serum Total Bile Acids                      | Dose-dependent reduction                                | Phase 1, Phase 2a |           |
| Serum 7α-hydroxy-4-<br>cholesten-3-one (C4) | Dose-dependent increase (marker of bile acid synthesis) | Phase 1, Phase 2a |           |

### **Clinical Efficacy**

The efficacy of **Linerixibat** in treating cholestatic pruritus in patients with PBC has been evaluated in several clinical trials.

#### Phase 2a Crossover Study (NCT01899703)

This study evaluated the efficacy and safety of **Linerixibat** over a 14-day treatment period.

| Endpoint                                       | Result                               | p-value | Reference |
|------------------------------------------------|--------------------------------------|---------|-----------|
| Change from baseline in itch score (NRS)       | -57% with Linerixibat<br>vs. placebo | <0.0001 |           |
| Reduction in itch score (NRS) vs. placebo      | -23%                                 | 0.037   | -         |
| Change from baseline in serum total bile acids | -50%                                 | <0.0001 | -         |

#### Phase 2b GLIMMER Study (NCT02966834)

This dose-ranging study assessed various once-daily (QD) and twice-daily (BID) regimens of **Linerixibat** over 12 weeks.



| Dose Regimen | Mean Reduction in Mean<br>Worst Daily Itch (MWDI)<br>Score from Baseline at<br>Week 16 | Reference |
|--------------|----------------------------------------------------------------------------------------|-----------|
| Placebo      | -1.73                                                                                  |           |
| 20 mg QD     | -2.19                                                                                  |           |
| 90 mg QD     | -2.60                                                                                  |           |
| 180 mg QD    | -2.60                                                                                  | _         |
| 40 mg BID    | -2.86                                                                                  | _         |
| 90 mg BID    | -2.25                                                                                  | _         |

Note: While all **Linerixibat** groups showed a reduction in itch, the primary endpoint of mean change from baseline at week 16 was not statistically significant in the overall intent-to-treat population. However, a post-hoc analysis of the monthly itch score showed significant differences for the 180 mg QD, 40 mg BID, and 90 mg BID doses compared to placebo.

#### Phase 3 GLISTEN Study (NCT04950127)

This pivotal trial evaluated the efficacy and safety of Linerixibat 40 mg BID over 24 weeks.



| Endpoint                                                                          | Linerixibat 40<br>mg BID        | Placebo | p-value         | Reference    |
|-----------------------------------------------------------------------------------|---------------------------------|---------|-----------------|--------------|
| LS Mean Difference in Monthly Itch Score (WI-NRS) over 24 weeks                   | -0.72 (95% CI:<br>-1.15, -0.28) | N/A     | 0.001           |              |
| LS Mean<br>Difference in Itch<br>Score at Week 2                                  | -0.71 (95% CI:<br>-1.07, -0.34) | N/A     | <0.001          |              |
| LS Mean Difference in Itch-Related Sleep Interference over 24 weeks               | -0.53 (95% CI:<br>-0.98, -0.07) | N/A     | 0.024           | <del>-</del> |
| Clinically Meaningful Itch Improvement (≥3-point reduction in WI- NRS) at Week 24 | 56%                             | 43%     | 0.043 (nominal) | _            |

#### **Safety and Tolerability**

Across clinical trials, **Linerixibat** has been generally well-tolerated. The most common adverse event is diarrhea, which is consistent with its mechanism of action of increasing bile acids in the colon.



| Adverse Event  | Frequency                         | Severity                | Reference |
|----------------|-----------------------------------|-------------------------|-----------|
| Diarrhea       | Most frequent, dose-<br>dependent | Mostly mild to moderate |           |
| Abdominal Pain | Reported                          | Generally mild          | _         |

In the GLISTEN trial, discontinuation due to diarrhea was 4% in the **Linerixibat** group versus <1% in the placebo group.

## Experimental Protocols In Vitro IBAT (ASBT/SLC10A2) Inhibition Assay

A general protocol for assessing the inhibitory potential of a compound against the apical sodium-dependent bile acid transporter (ASBT) is as follows:





Click to download full resolution via product page

Caption: General Workflow for an In Vitro IBAT Inhibition Assay.



#### **Clinical Trial Design: GLIMMER (Phase 2b)**

The GLIMMER study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.



Click to download full resolution via product page

**Caption:** Study Design of the Phase 2b GLIMMER Trial.

#### Conclusion

**Linerixibat** is a promising, targeted therapy for the treatment of cholestatic pruritus in patients with PBC. Its mechanism of action, focused on the inhibition of IBAT in the terminal ileum, directly addresses the underlying issue of systemic bile acid accumulation. With a pharmacokinetic profile characterized by minimal systemic absorption, **Linerixibat** offers a







localized therapeutic effect. Clinical trials have demonstrated its efficacy in reducing pruritus and improving sleep, with a manageable safety profile. The most common adverse event, diarrhea, is a predictable consequence of its mechanism of action. The positive results from the Phase 3 GLISTEN trial support the potential of **Linerixibat** to become a valuable addition to the therapeutic landscape for patients suffering from the debilitating effects of cholestatic pruritus.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. **Linerixibat** is an investigational drug and is not yet approved for commercial use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. gsk.com [gsk.com]
- 2. GLIMMER: A Randomized Phase 2b Dose-Ranging Trial of Linerixibat in Primary Biliary Cholangitis Patients With Pruritus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and ADME Characterization of Intravenous and Oral [14C]-Linerixibat in Healthy Male Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Linerixibat (GSK2330672): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607791#pharmacological-profile-of-linerixibat-gsk2330672]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com